6-Chloro-1,3-diméthyluracile

Vue d'ensemble

Description

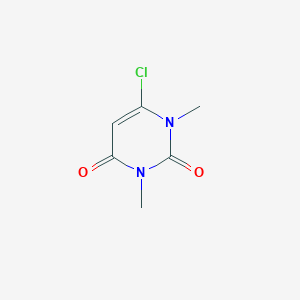

6-Chloro-1,3-dimethyluracil is a compound with the molecular formula C6H7ClN2O2 . It is also known by other names such as 6-chloro-1,3-dimethylpyrimidine-2,4-dione . The molecular weight of this compound is 174.58 g/mol .

Molecular Structure Analysis

The InChI code for 6-Chloro-1,3-dimethyluracil is1S/C6H7ClN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3 . The Canonical SMILES representation is CN1C(=CC(=O)N(C1=O)C)Cl . Chemical Reactions Analysis

There is a reported acid-catalyzed photoreaction of 6-chloro-1,3-dimethyluracil with mesitylene, leading to the formation of photocycloadducts .Physical And Chemical Properties Analysis

The compound is considered to have a molecular weight of 174.58 g/mol . Other physical and chemical properties like melting point, boiling point, etc., are not available in the resources.Applications De Recherche Scientifique

Études de photoréaction

Le 6-chloro-1,3-diméthyluracile a été utilisé dans des études de photoréaction pour comprendre le comportement des composés chimiques sous exposition à la lumière. Par exemple, des photoréactions acido-catalysées avec le mésitylène ont été explorées pour former des photoadduits . Ces études fournissent des informations sur les propriétés photochimiques des dérivés de l'uracile.

Spectroscopie photoélectronique

Ce composé a également été utilisé en spectroscopie photoélectronique pour analyser sa structure électronique. Des calculs OVGF de haut niveau et des comparaisons avec des composés apparentés aident à l'attribution des spectres . Cette application est cruciale pour comprendre les propriétés intrinsèques de la molécule.

Synthèse de nouveaux composés

Dans le benzène congelé, le this compound subit une photoréaction qui donne de nouveaux photoadduits . Ce processus est important pour la synthèse de nouvelles entités chimiques ayant des applications potentielles dans divers domaines.

Safety and Hazards

6-Chloro-1,3-dimethyluracil is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

It has been reported that the compound undergoes a photocycloaddition reaction when exposed to light . This suggests that the compound may interact with its targets through a light-dependent mechanism, leading to changes in the target molecules. More detailed studies are required to fully understand this interaction.

Action Environment

The action of 6-Chloro-1,3-dimethyluracil is influenced by environmental factors such as light, given its involvement in photocycloaddition reactions . This suggests that the compound’s action, efficacy, and stability may vary depending on the light conditions.

Analyse Biochimique

Cellular Effects

It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of varying dosages of 6-Chloro-1,3-dimethyluracil in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

The compound is likely to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

The compound may have targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

6-chloro-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATQPUHLFQHDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220008 | |

| Record name | 6-Chloro-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6972-27-6 | |

| Record name | 6-Chloro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1,3-dimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6972-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-1,3-DIMETHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2KV5G5M9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 6-Chloro-1,3-dimethyluracil?

A1: The molecular formula of 6-Chloro-1,3-dimethyluracil is C6H7ClN2O2, and its molecular weight is 174.59 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts do not detail specific spectroscopic data, researchers often characterize 6-Chloro-1,3-dimethyluracil using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to confirm its structure and analyze its properties.

Q3: How is 6-Chloro-1,3-dimethyluracil synthesized?

A3: One method involves refluxing 1,3-dimethylbarbituric acid with a chlorinating agent, such as phosphorus oxychloride, in a water-insoluble organic solvent []. Another approach uses 6-azido-1,3-dimethyluracil reacted with acyl halides under irradiation [].

Q4: Can you elaborate on the photochemical reactions of 6-Chloro-1,3-dimethyluracil?

A4: This compound exhibits interesting photochemical behavior. For example, it undergoes acid-catalyzed photocycloaddition with various substrates. This includes reactions with polycyclic aromatic hydrocarbons like phenanthrene and pyrene, yielding cyclobutapyrimidines []. It also reacts with p- and m-xylene, forming novel diazapentacyclododecane derivatives [].

Q5: How does 6-Chloro-1,3-dimethyluracil react with naphthalene under UV irradiation?

A7: The reaction outcome depends on the solvent polarity. In non-polar solvents, a substitution reaction produces 6-(1-naphthyluracil). Conversely, in polar media, a 1,2-cycloaddition occurs, generating naphthocyclobutapyrimidines. Notably, adding trifluoroacetic acid (TFA) can also promote the cycloaddition in non-polar solvents [].

Q6: Are there any significant reactions involving dimethylsulfoxonium methylide?

A8: Reacting 6-Chloro-1,3-dimethyluracil with two equivalents of dimethylsulfoxonium methylide forms a sulfoxonium ylide []. This ylide shows versatile reactivity, undergoing deuterium exchange and engaging in reactions with electrophiles like benzoyl chloride and electron-deficient olefins, ultimately leading to various substituted uracil derivatives.

Q7: What are the potential applications of 6-Chloro-1,3-dimethyluracil?

A9: The research primarily focuses on its synthetic utility as a building block for complex heterocyclic systems. These complex structures hold potential as pharmaceutical agents or biological probes. For instance, a study explored its use in synthesizing derivatives of 3-(β-D-ribofuranosyl)uracil, which could potentially act as inhibitors for orotidine 5’-monophosphate decarboxylase (ODCase) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)

![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)

![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)